5-Ethoxy-2-(pyridin-4-yl)aniline
Description
5-Ethoxy-2-(pyridin-4-yl)aniline is an aniline derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 5-position and a pyridin-4-yl group at the 2-position of the benzene ring. The ethoxy group enhances electron-donating properties, while the pyridine moiety introduces hydrogen-bonding and π-π stacking capabilities, which are critical for biological activity or material interactions.
Properties
CAS No. |
158461-65-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.268 |
IUPAC Name |
5-ethoxy-2-pyridin-4-ylaniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-11-3-4-12(13(14)9-11)10-5-7-15-8-6-10/h3-9H,2,14H2,1H3 |
InChI Key |
HEPBFEIYGFBHPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC=NC=C2)N |
Synonyms |
Benzenamine, 5-ethoxy-2-(4-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 14c) correlate with higher yields (72%) compared to unsubstituted analogs (52% for 14e) . The ethoxy group in the target compound may reduce yield due to steric hindrance, though this requires experimental validation.
- Molecular Weight Trends : Halogenated derivatives (e.g., Cl, CF₃) exhibit higher molecular weights (245–299 g/mol) due to substituent mass . The target compound (214 g/mol) is lighter, suggesting improved bioavailability compared to halogenated analogs.
- Analytical Data : HPLC retention times increase with molecular weight and hydrophobicity (e.g., 0.75 min for 245 g/mol vs. 0.82 min for 299 g/mol) .
Solubility and Functional Group Impact
- notes that bulkier substituents (e.g., thiophen-2-yl in 12d) reduce solubility, complicating 13C NMR analysis . The ethoxy group in the target compound may offer moderate solubility compared to methyl or halogenated analogs.
- Pyridine vs. Pyrimidine: Pyridin-4-yl (target) provides a single nitrogen for hydrogen bonding, while pyrimidinyl groups (e.g., in –5) offer two nitrogen atoms, enhancing polar interactions .
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